molecular formula C17H12FNO3 B2410644 (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate CAS No. 880270-92-8

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate

Cat. No.: B2410644
CAS No.: 880270-92-8
M. Wt: 297.285
InChI Key: DYISUHZSLVFUES-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a phenyl group attached to the oxazole ring and a fluorobenzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Compounds with substituted fluorine atoms.

Scientific Research Applications

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzoate moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenyl-1,2-oxazol-3-yl)methyl benzoate: Similar structure but lacks the fluorine atom.

    (5-Phenyl-1,2-oxazol-3-yl)methyl 4-chlorobenzoate: Contains a chlorine atom instead of fluorine.

    (5-Phenyl-1,2-oxazol-3-yl)methyl 4-bromobenzoate: Contains a bromine atom instead of fluorine.

Uniqueness

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-14-8-6-13(7-9-14)17(20)21-11-15-10-16(22-19-15)12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYISUHZSLVFUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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